

Penicillin G Potassium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Penicillin G Potassium*

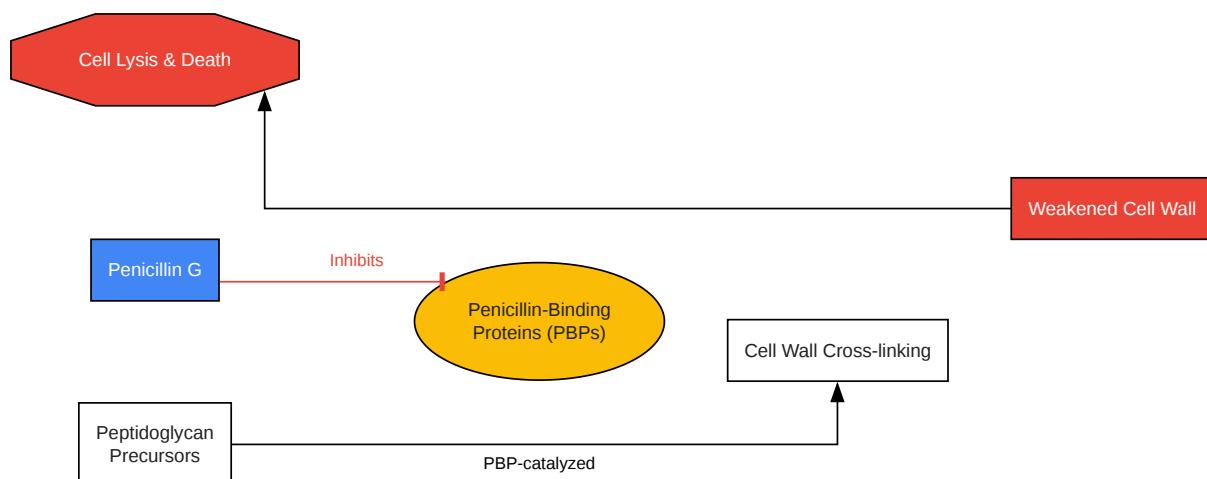
Cat. No.: B1662830

[Get Quote](#)

This technical guide provides an in-depth overview of **Penicillin G Potassium**, a cornerstone of antibiotic therapy. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data: Chemical and Physical Properties

Penicillin G Potassium is the potassium salt of benzylpenicillin, a narrow-spectrum β -lactam antibiotic. The following table summarizes its key quantitative data.


Property	Value	References
CAS Number	113-98-4	[1][2][3][4][5]
Molecular Weight	372.48 g/mol	[2][3][4][5][6]
Molecular Formula	$C_{16}H_{17}KN_2O_4S$	[3][4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin G exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2][3][5][6][7] This process is critical for maintaining the structural integrity of the bacterial cell, protecting it from osmotic stress.[3][5] The primary target of

Penicillin G is a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[1][3][5]

The β -lactam ring of the penicillin molecule mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows Penicillin G to bind to the active site of PBPs, leading to their irreversible acylation and inactivation.[1][3] The inhibition of PBP-mediated cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[1][3][6] This mechanism is most effective against actively growing and dividing bacteria, particularly Gram-positive organisms which have a thick, exposed peptidoglycan layer.[2][3]

[Click to download full resolution via product page](#)

Penicillin G inhibits bacterial cell wall synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Penicillin G.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to Penicillin G.[8][9]

1. Media Preparation:

- Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[9]
- Pour the sterile molten agar into petri dishes to a uniform depth of approximately 4 mm.[9]
- Allow the agar to solidify and dry the surface before inoculation.[9]

2. Inoculum Preparation:

- Select 4-5 well-isolated colonies of the test organism from a non-selective agar plate.
- Suspend the colonies in sterile saline or Tryptone Soya Broth.[9]
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.[8][9]

3. Inoculation:

- Dip a sterile cotton swab into the standardized inoculum suspension.
- Remove excess fluid by pressing the swab against the inside of the tube.[9]
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]
- Allow the inoculum to dry for 5-15 minutes with the lid ajar.[9]

4. Disk Application:

- Aseptically apply a Penicillin G disk (typically 10 units) to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[9]

- Ensure the disk is in firm contact with the agar. Disks should be placed at least 24 mm apart.
[\[9\]](#)

5. Incubation:

- Invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-18 hours.[\[9\]](#)

6. Interpretation of Results:

- After incubation, measure the diameter of the zone of complete inhibition in millimeters.
- Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[6\]](#)[\[10\]](#)

Penicillin-Binding Protein (PBP) Binding Assay

This assay is used to identify and characterize the binding of penicillin to its target PBPs.

1. Membrane Preparation:

- Grow the bacterial cells to the desired growth phase and harvest by centrifugation.
- Wash the cells with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).
- Lyse the cells using a method such as a French press.
- Perform a low-speed centrifugation to remove intact cells and large debris.
- Collect the membrane fraction by high-speed centrifugation of the supernatant.
- Resuspend the membrane pellet in buffer and sonicate briefly to remove any β -lactamases.
- Wash the membranes again and resuspend in buffer. Store at -70°C .

2. PBP Labeling:

- Incubate a sample of the prepared membranes with radiolabeled penicillin (e.g., ^3H -penicillin) for a specified time (e.g., 10 minutes at 25°C).
- Stop the reaction by adding a large excess of unlabeled ("cold") penicillin.

3. Electrophoresis and Detection:

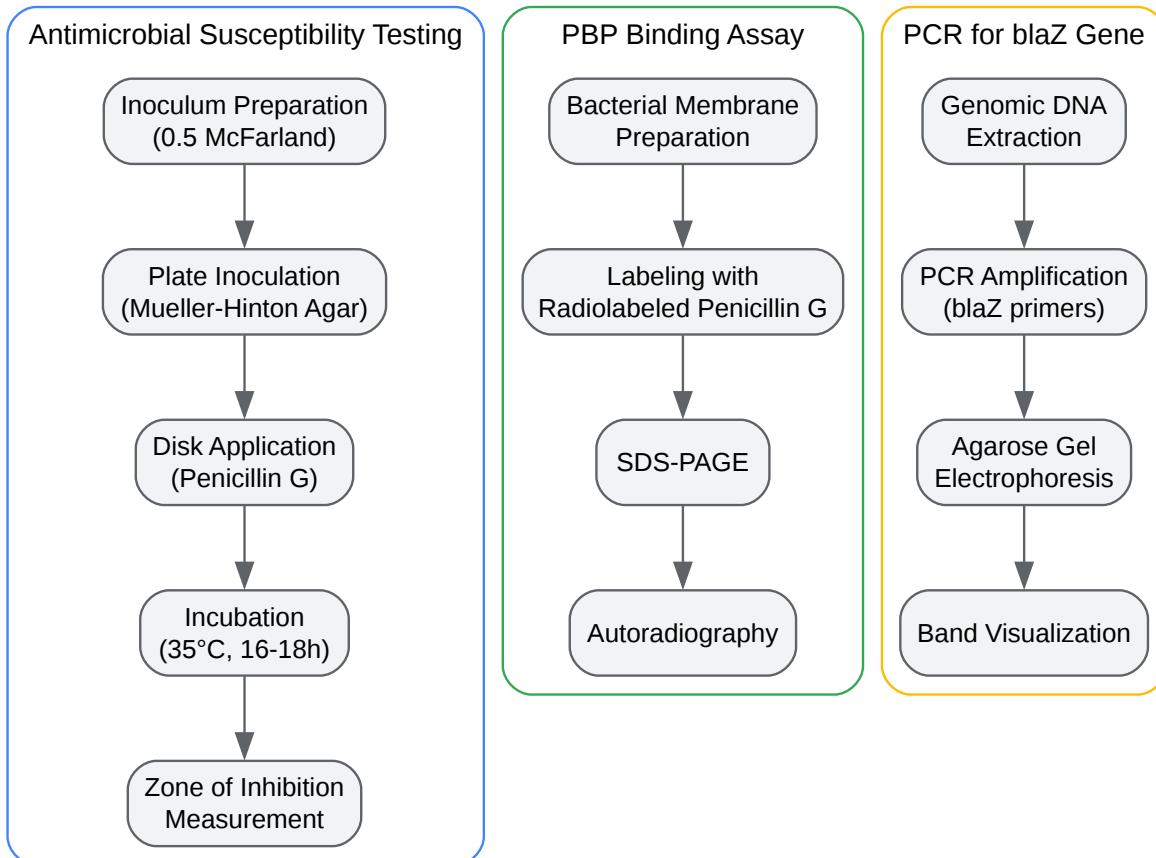
- Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- For fluorography, incubate the gel in a scintillant such as 1 M sodium salicylate for 30 minutes.
- Dry the gel under vacuum at 80°C for 2 hours.
- Expose the dried gel to photographic film for a period ranging from days to weeks to visualize the radiolabeled PBPs.

Molecular Detection of Penicillin Resistance: PCR for the blaZ Gene

This protocol outlines the detection of the blaZ gene, which encodes for a β -lactamase that confers resistance to penicillin.

1. DNA Extraction:

- Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard boiling lysis method.


2. PCR Amplification:

- Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the forward and reverse primers for the blaZ gene.
- Forward Primer: 5'-AAGAGATTGCCTATGCTTC-3'^[4]
- Reverse Primer: 5'-GCTTGACCACTTTATCAGC-3'^[4]

- Add the extracted DNA template to the master mix.
- Perform PCR using a thermocycler with the following or optimized cycling conditions:
 - Initial denaturation: 94°C for 5 minutes
 - 30-35 cycles of:
 - Denaturation: 94°C for 30 seconds
 - Annealing: 50-55°C for 30 seconds
 - Extension: 72°C for 1 minute
 - Final extension: 72°C for 7 minutes

3. Gel Electrophoresis:

- Analyze the PCR products by agarose gel electrophoresis.
- Run the samples on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
- Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the blaZ gene.[\[4\]](#)

[Click to download full resolution via product page](#)

Workflow for key Penicillin G experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. micromasterlab.com [micromasterlab.com]

- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 6. Evaluation of penicillin G susceptibility testing methods for *Staphylococcus lugdunensis* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. asm.org [asm.org]
- 9. himedialabs.com [himedialabs.com]
- 10. Evaluation of penicillin G susceptibility testing methods for *Staphylococcus lugdunensis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Penicillin G Potassium: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662830#penicillin-g-potassium-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1662830#penicillin-g-potassium-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com